molecular formula C17H22N2O5S B4647200 N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE

N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE

Cat. No.: B4647200
M. Wt: 366.4 g/mol
InChI Key: PPURKTGEQLSWRM-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE: is a complex organic compound that features a furan ring, a phenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the furan-2-ylmethyl intermediate reacts with a phenol derivative.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its biological activity and potential therapeutic effects.

Industry:

  • Used in the synthesis of specialty chemicals.
  • Potential applications in materials science for the development of novel materials.

Mechanism of Action

    N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE: can be compared with other sulfonamide-containing compounds and phenoxy derivatives.

Uniqueness:

  • The combination of a furan ring, phenoxy group, and sulfonamide group in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
  • Compared to other sulfonamide compounds, this compound may exhibit different reactivity and biological activity due to the presence of the furan and phenoxy groups.

Comparison with Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
  • N-[(THIOPHEN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
  • N-[(PYRIDIN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-12(2)19-25(21,22)15-6-7-16(13(3)9-15)24-11-17(20)18-10-14-5-4-8-23-14/h4-9,12,19H,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPURKTGEQLSWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE
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N-[(FURAN-2-YL)METHYL]-2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}ACETAMIDE

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